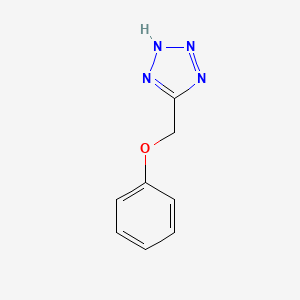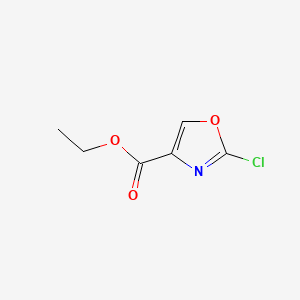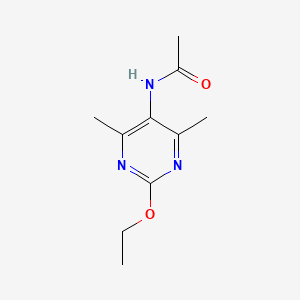
3-(3-Chloro-4-methylanilino)-1-(2-thienyl)-1-propanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Chloro-4-methylanilino)-1-(2-thienyl)-1-propanone, also known as CMT, is a synthetic compound that has been studied for its potential therapeutic applications in the fields of pharmacology, biochemistry, and physiology. CMT has been used in a variety of experiments, including in vitro and in vivo studies, to investigate its mechanism of action, biological activity, and biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Asymmetric Synthesis and Catalysis
Asymmetric Synthesis of Chiral Intermediates : One study highlights the use of microbial reductases for the asymmetric synthesis of chiral alcohols, such as (S)-3-chloro-1-phenyl-1-propanol, which are valuable intermediates in the production of antidepressant drugs. This research emphasizes the role of enzyme-catalyzed reactions in achieving high enantioselectivity, which could be relevant for synthesizing derivatives of 3-(3-Chloro-4-methylanilino)-1-(2-thienyl)-1-propanone for pharmaceutical applications (Y. Choi et al., 2010).
Material Science and Polymer Chemistry
Functional Polysiloxanes : Another study introduces functional dialkoxysilanes and polysiloxanes synthesized via a novel and efficient two-step method involving thiol–ene click reactions. These materials exhibit fluorescence properties and hydrophilicity, potentially useful in biomedical fields, suggesting that derivatives of 3-(3-Chloro-4-methylanilino)-1-(2-thienyl)-1-propanone could be explored for similar applications (Jinfeng Cao et al., 2017).
Advanced Energy Materials
Organic Solar Cells : Research on ternary organic solar cells incorporating small-molecule acceptors demonstrates significant efficiency improvements. This highlights the potential of employing 3-(3-Chloro-4-methylanilino)-1-(2-thienyl)-1-propanone or its derivatives in the design and development of novel materials for photovoltaic applications to enhance the absorption and energy conversion efficiency (B. Kan et al., 2018).
Propiedades
IUPAC Name |
3-(3-chloro-4-methylanilino)-1-thiophen-2-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNOS/c1-10-4-5-11(9-12(10)15)16-7-6-13(17)14-3-2-8-18-14/h2-5,8-9,16H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXDHRZHCBIPAQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCCC(=O)C2=CC=CS2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
333352-66-2 |
Source


|
| Record name | 3-(3-CHLORO-4-METHYLANILINO)-1-(2-THIENYL)-1-PROPANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Morpholino-6-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2875810.png)
![N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzenesulfonamide](/img/structure/B2875811.png)
![N-(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2875812.png)
![3-chloro-N-[1-(2-furylcarbonyl)-1,2,3,4-tetrahydro-7-quinolinyl]-2,2-dimethylpropanamide](/img/structure/B2875813.png)
![1-(2-oxo-2-(3-oxo-3H-spiro[isobenzofuran-1,4'-piperidin]-1'-yl)ethyl)pyrrolidine-2,5-dione](/img/structure/B2875814.png)


![2-[4-Fluoro-2-(trifluoromethyl)phenyl]-N'-hydroxyethanimidamide](/img/structure/B2875823.png)




